Cas no 207511-17-9 (6-Methoxypurine hemihydrate)

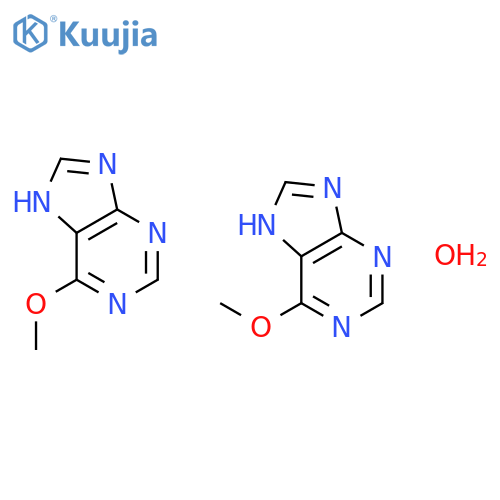

6-Methoxypurine hemihydrate structure

商品名:6-Methoxypurine hemihydrate

6-Methoxypurine hemihydrate 化学的及び物理的性質

名前と識別子

-

- 6-Methoxypurine hemihydrate

- 6-methoxypurine

- 6-Methoxy-1H-purine hydrate (1:1)

- 9H-Purine, 6-methoxy-, hydrate (2:1)

- LS-14070

- 6-methoxy-7H-purine;hydrate

- 207511-17-9

-

- インチ: InChI=1S/2C6H6N4O.H2O/c2*1-11-6-4-5(8-2-7-4)9-3-10-6;/h2*2-3H,1H3,(H,7,8,9,10);1H2

- InChIKey: OWMJVYIQFRCDEN-UHFFFAOYSA-N

- ほほえんだ: O.COC1=NC=NC2N=CNC1=2.COC1=NC=NC2N=CNC1=2

計算された属性

- せいみつぶんしりょう: 318.11888634g/mol

- どういたいしつりょう: 318.11888634g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 128Ų

じっけんとくせい

- ゆうかいてん: 197-199℃

6-Methoxypurine hemihydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-268296-1g |

6-Methoxypurine hemihydrate, |

207511-17-9 | 1g |

¥557.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-268296-1 g |

6-Methoxypurine hemihydrate, |

207511-17-9 | 1g |

¥557.00 | 2023-07-11 |

6-Methoxypurine hemihydrate 関連文献

-

1. Back matter

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

207511-17-9 (6-Methoxypurine hemihydrate) 関連製品

- 1074-89-1(6-Methoxy-9H-purine)

- 17861-06-2(6-Ethoxypurine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬